

Introduction: The Strategic Importance of Chiral Amines in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (S)-2-Methoxypropan-1-amine
hydrochloride

CAS No.: 907544-43-8

Cat. No.: B1429468

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In the landscape of contemporary drug development, the demand for enantiomerically pure molecules is paramount. The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, profoundly influencing efficacy and safety. **(S)-2-Methoxypropan-1-amine hydrochloride** (CAS No: 907544-43-8) has emerged as a strategically important chiral building block.^{[1][2]} Its structure, featuring a primary amine, a methoxy group, and a defined stereocenter, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures with high spatial precision.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It provides a comprehensive technical overview of **(S)-2-Methoxypropan-1-amine hydrochloride**, delving into the causality behind its synthesis, the logic of its analytical characterization, and its proven applications. The protocols and data herein are designed to be self-validating, empowering researchers and drug development professionals to confidently integrate this valuable intermediate into their discovery pipelines. Chiral amines like this are fundamental components in the synthesis of a vast range of pharmaceuticals, making a thorough understanding of their properties essential.^{[3][4][5]}

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. **(S)-2-Methoxypropan-1-amine hydrochloride** is a salt, which enhances its stability and handling characteristics compared to the free amine. The key identifiers and properties are summarized below.

Diagram 1: Chemical Structure of **(S)-2-Methoxypropan-1-amine Hydrochloride**

Caption: 2D structure of **(S)-2-Methoxypropan-1-amine hydrochloride**.

Table 1: Physicochemical Properties and Identifiers

Property	Value	Reference(s)
IUPAC Name	(2S)-2-methoxypropan-1-amine;hydrochloride	[6]
CAS Number	907544-43-8	[1][2][7]
Molecular Formula	C ₄ H ₁₂ ClNO	[1][2][6]
Molecular Weight	125.60 g/mol	[6][7]
Canonical SMILES	COC.Cl	[2]
InChIKey	HDXPVDSGCDOOFU-WCCKRBBISA-N	[1]
Physical Form	Solid	

| Storage | Sealed in dry, room temperature [[2][7] |

The hydrochloride salt form is critical for practical laboratory use. It confers higher melting points, improved crystallinity, and reduced air sensitivity compared to the volatile, liquid free amine.[8] This ensures greater accuracy in weighing and handling during reaction setup.

Stereoselective Synthesis: A Biocatalytic Approach

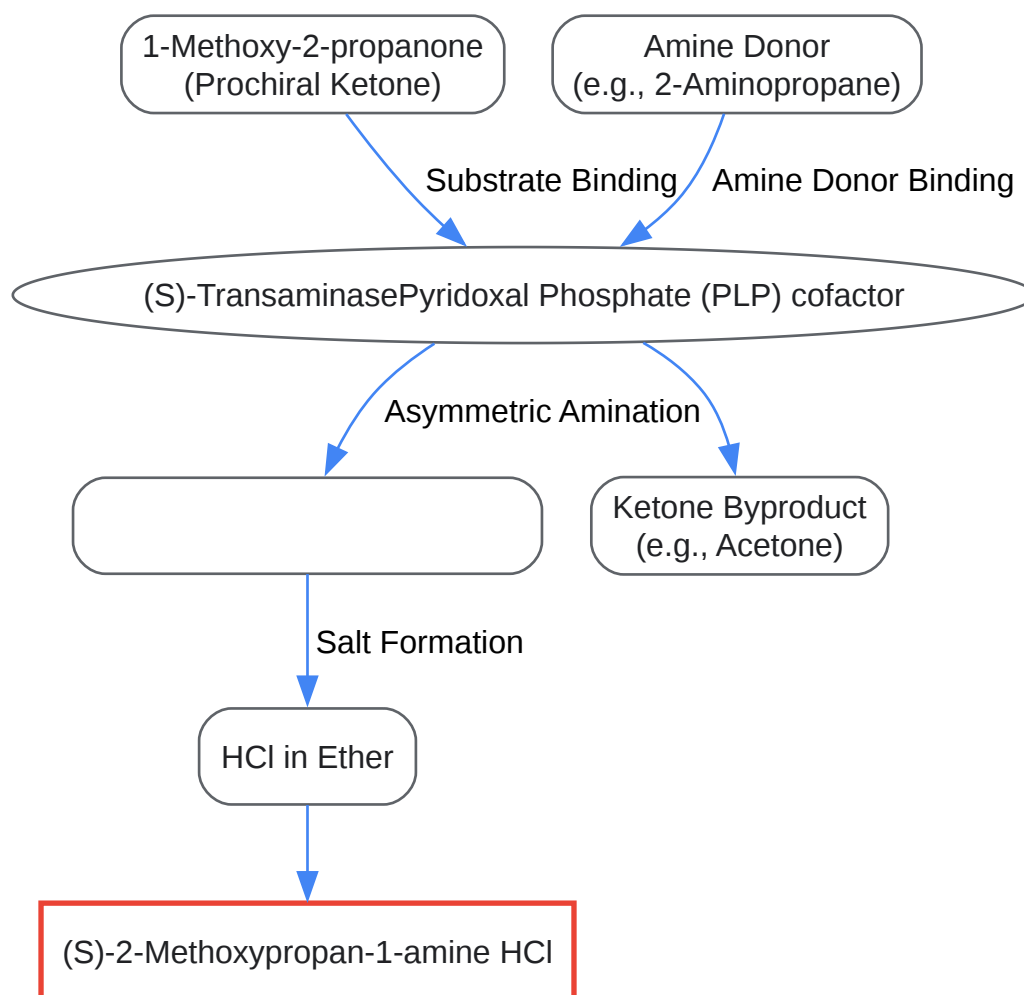
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical production. While classical chemical resolutions are possible, they are often inefficient, with a theoretical maximum yield of only 50%. Biocatalysis, particularly the use of transaminase enzymes, provides a superior alternative, offering high stereoselectivity and environmentally benign reaction conditions.[9]

The most effective route to (S)-2-Methoxypropan-1-amine is the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using an (S)-selective transaminase.[9][10]

Causality of Method Selection:

- **High Enantioselectivity:** Transaminases can achieve exceptionally high enantiomeric excess (ee), often greater than 99%, which is critical for pharmaceutical applications.[10]
- **Green Chemistry:** The reaction is typically run in an aqueous buffer at or near ambient temperature and pressure, avoiding the harsh reagents and solvents common in traditional organic synthesis.
- **Efficiency:** This method converts the prochiral ketone directly to the desired chiral amine in a single step, avoiding multi-step sequences or wasteful resolution processes.[11]

Diagram 2: Biocatalytic Synthesis Pathway



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Caption: Enzymatic synthesis of the target molecule via transamination.

Experimental Protocol: Enzymatic Synthesis

This protocol is a representative methodology based on established principles of biocatalytic transamination.[10]

- **Bioreactor Setup:** To a pH-controlled bioreactor, add 50 mM sodium phosphate buffer (pH 7.5).
- **Reagent Addition:** Add 1-methoxy-2-propanone (substrate), 2-aminopropane (amine donor), and pyridoxal phosphate (PLP, cofactor).

- Enzyme Introduction: Introduce the (S)-transaminase enzyme (e.g., from E. coli expressing a suitable gene).
- Reaction: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the amine using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Workup: Once the reaction reaches completion (typically >95% conversion), terminate it by adding concentrated hydrochloric acid. This step simultaneously stops the enzyme and begins the salt formation.
- Purification: Remove the unreacted ketone and the acetone byproduct via distillation. The aqueous solution now contains the desired product as its hydrochloride salt.
- Isolation: The product can be isolated by lyophilization or by extraction into a suitable organic solvent followed by precipitation with HCl in ether to yield the final, solid **(S)-2-Methoxypropan-1-amine hydrochloride**.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of the final product is a critical, self-validating step. A combination of spectroscopic techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for structural elucidation. The spectrum of **(S)-2-Methoxypropan-1-amine hydrochloride** in a solvent like D₂O or DMSO-d₆ will confirm the connectivity of the molecule. The splitting patterns, governed by the n+1 rule, are crucial for assigning protons to their respective environments.[\[12\]](#)

Table 2: Predicted ¹H NMR Spectral Data

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
-CH(OCH ₃)CH ₃	~1.1	Doublet (d)	3H	Coupled to the single adjacent methine proton.
-CH ₂ -NH ₃ ⁺	~2.9 - 3.1	Multiplet (m)	2H	Diastereotopic protons coupled to the adjacent methine proton.
-O-CH ₃	~3.3	Singlet (s)	3H	No adjacent protons to couple with.
-CH(OCH ₃)CH ₃	~3.5 - 3.7	Multiplet (m)	1H	Coupled to the adjacent methyl (3H) and methylene (2H) protons.

| -NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | 3H | Protons on nitrogen, often broad and exchangeable. |

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. For the hydrochloride salt, the amine stretch is observed as a broad ammonium (N-H⁺) stretch.

Table 3: Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Rationale
N-H⁺ Stretch (Ammonium)	3200 - 2800	Strong, Broad	Characteristic of the protonated primary amine salt.
C-H Stretch (Aliphatic)	3000 - 2850	Strong	From the methyl and methylene groups.[13]
C-O Stretch (Ether)	1150 - 1060	Strong	Confirms the presence of the ether linkage.[13]

| Fingerprint Region | < 1500 | Complex | Unique pattern for the molecule, used for identification.[13] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In the MS source, the hydrochloride salt dissociates, and the free amine is ionized. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for the Free Amine (C₄H₁₁NO)

Adduct / Fragment	Predicted m/z	Rationale
[M+H]⁺	90.0913	Protonated molecular ion of the free amine.[14]
[M+Na] ⁺	112.0733	Sodium adduct of the free amine.[14]

| [M]⁺ | 89.0835 | Molecular ion (radical cation).[14] |

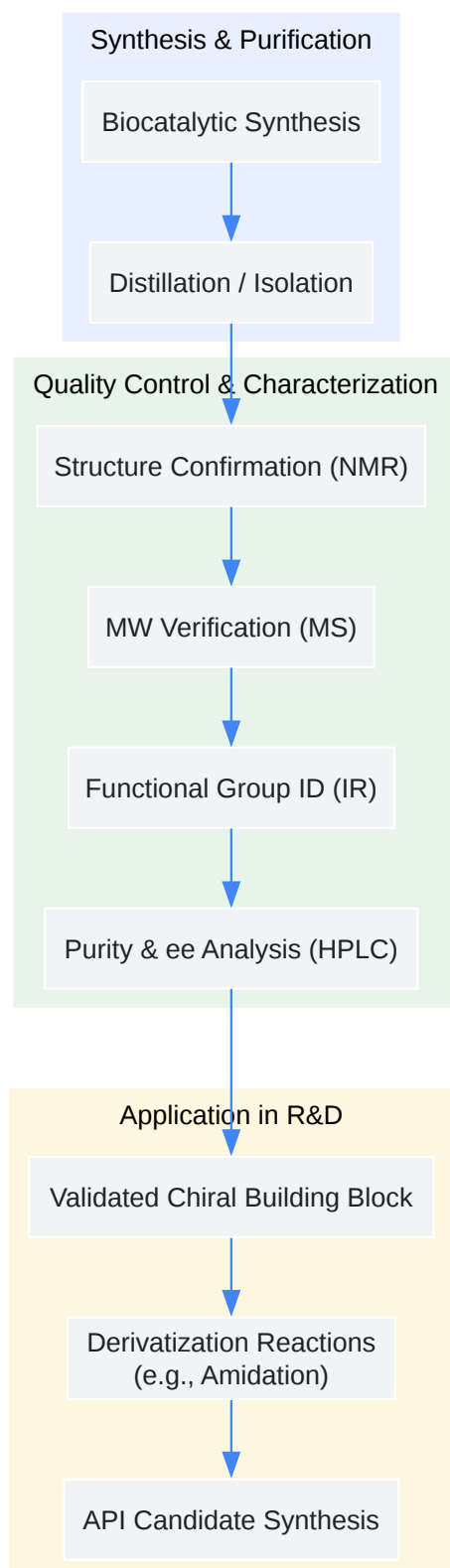
Applications in Drug Development

(S)-2-Methoxypropan-1-amine hydrochloride serves as a crucial chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility stems from the primary amine, which provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, reductive amination, and nucleophilic substitution.[15]

Key Application Areas:

- **Enzyme Inhibitors:** It has been used to prepare imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors, which are targets for inflammatory diseases.[8]
- **Receptor Antagonists:** This building block is an intermediate in the synthesis of piperazinebenzylamine-based antagonists for the human melanocortin 4 (MC4) receptor, a target for treating obesity and other metabolic disorders.[8]
- **Fragment-Based Drug Discovery (FBDD):** Its small size, defined 3D structure, and reactive functional group make it an ideal fragment for FBDD campaigns, where small molecular pieces are used to build potent drug candidates.[5]

Diagram 3: General Analytical and Application Workflow



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Caption: Workflow from synthesis to application in drug discovery.

Conclusion

(S)-2-Methoxypropan-1-amine hydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically defined pharmaceutical candidates. Its value is maximized when its synthesis is approached with modern, efficient methods like biocatalysis and its quality is confirmed through a rigorous, multi-technique analytical workflow. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to leverage the full potential of this versatile chiral building block, thereby accelerating the discovery of novel therapeutics.

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